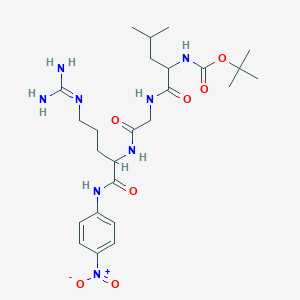N-T-Boc-leu-gly-arg P-nitroanilide
CAS No.:
Cat. No.: VC16230726
Molecular Formula: C25H40N8O7
Molecular Weight: 564.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H40N8O7 |
|---|---|
| Molecular Weight | 564.6 g/mol |
| IUPAC Name | tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
| Standard InChI | InChI=1S/C25H40N8O7/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28) |
| Standard InChI Key | XYZOMPCEZFRTOR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Introduction
Structural Characterization and Physicochemical Properties
N-T-Boc-leu-gly-arg P-nitroanilide (CAS 68223-96-1) is a tetrapeptide derivative with the systematic name N-[(1,1-dimethylethoxy)carbonyl]-L-leucylglycyl-N-(4-nitrophenyl)-L-argininamide. Its structure comprises three key components:
-
Boc Protecting Group: The tert-butyloxycarbonyl group shields the N-terminal leucine residue during synthesis, preventing unwanted side reactions .
-
Tripeptide Backbone (Leu-Gly-Arg): This sequence mimics natural protease substrates, enabling selective cleavage by enzymes such as trypsin and clotting factors .
-
p-Nitroanilide Chromophore: The para-nitroaniline group serves as a chromogenic reporter, releasing yellow-colored p-nitroaniline ( nm) upon enzymatic hydrolysis .
Table 1: Physicochemical Properties of N-T-Boc-leu-gly-arg P-nitroanilide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 564.63 g/mol | |
| Density | ||
| Storage Temperature | -20°C | |
| Predicted pKa |
The compound’s density and stability at low temperatures (-20°C) make it suitable for long-term storage, while its solubility in aqueous buffers facilitates its use in enzymatic assays .
Synthesis and Chemical Reactivity
The synthesis of N-T-Boc-leu-gly-arg P-nitroanilide follows solid-phase peptide synthesis (SPPS) principles, with the Boc group serving as a temporary protecting agent. Key steps include:
-
Boc Deprotection: Trifluoroacetic acid (TFA) removes the Boc group from the leucine residue under acidic conditions.
-
Peptide Coupling: Carbodiimide activators facilitate the sequential addition of glycine and arginine residues.
-
pNA Conjugation: The para-nitroanilide group is introduced via amide bond formation at the C-terminal arginine .
The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), yielding >95% purity. The Boc group’s steric bulk minimizes racemization during synthesis, ensuring enantiomeric fidelity .
Biochemical Applications in Endotoxin Detection
N-T-Boc-leu-gly-arg P-nitroanilide is a cornerstone of the Limulus amebocyte lysate (LAL) assay, a gold-standard method for endotoxin detection in pharmaceuticals and medical devices . The mechanism involves:
-
Endotoxin Activation: Bacterial lipopolysaccharides (LPS) activate a cascade of clotting enzymes in LAL.
-
Substrate Cleavage: The activated enzyme hydrolyzes the peptide bond between arginine and p-nitroanilide, releasing free p-nitroaniline.
-
Chromogenic Detection: The release of p-nitroaniline is quantified spectrophotometrically at 405 nm, with absorbance proportional to endotoxin concentration .
Table 2: Performance Metrics of the Chromogenic LAL Assay
| Parameter | Value | Source |
|---|---|---|
| Detection Range | 0.001–10 EU/mL | |
| Assay Time | 15–30 minutes | |
| Sensitivity Enhancement | Diazo-coupling (A₅₄₅ measurement) |
The diazo-coupling modification, which converts p-nitroaniline to a magenta-colored azo dye ( nm), enhances sensitivity and reduces interference from colored samples .
Enzymatic Specificity and Kinetic Studies
Studies demonstrate that N-T-Boc-leu-gly-arg P-nitroanilide is selectively cleaved by serine proteases, particularly those involved in blood coagulation and inflammation. For example:
-
Trypsin: Cleaves at the arginine-p-nitroanilide bond with a of and of .
-
Clotting Enzymes: Exhibit higher affinity () due to structural complementarity with the Leu-Gly-Arg sequence .
Competitive inhibition studies reveal that arginine analogs reduce hydrolysis rates, underscoring the critical role of the guanidinium group in enzyme-substrate interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume